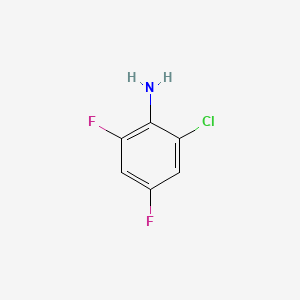

2-Chloro-4,6-difluoroaniline

Description

Historical Development of Synthetic Approaches to 2-Chloro-4,6-difluoroaniline

The synthesis of halogenated anilines, including this compound, has evolved significantly over time. Early methods for producing these compounds were often fraught with difficulties, including low yields, lack of regioselectivity, and harsh reaction conditions. Historically, the introduction of halogen atoms onto an aromatic ring, particularly in a specific arrangement, posed a considerable synthetic challenge.

One of the foundational approaches to synthesizing halogenated anilines involved the nitration of a corresponding halogenated benzene (B151609) derivative, followed by the reduction of the nitro group to an amine. However, controlling the position of the incoming nitro group on an already substituted ring was often problematic, leading to mixtures of isomers that were difficult to separate. Furthermore, the reduction of the nitro group in the presence of other halogen substituents could sometimes lead to undesired side reactions, such as dehalogenation, particularly when using catalytic hydrogenation.

For instance, the synthesis of aniline (B41778) derivatives has historically been reliant on reactions based on benzene, toluene, and xylene derivatives due to their wide availability. The most common route involves the nitration of an aromatic compound followed by the reduction of the nitro group. researchgate.net However, this approach can be problematic for sensitive substrates containing halogen functional groups, as the hydrogenation conditions can lead to side reactions. researchgate.net

Another early strategy involved the direct halogenation of an aniline derivative. While seemingly straightforward, this approach often resulted in a lack of control over the position and number of halogen atoms added to the ring. The strong activating and ortho-, para-directing nature of the amino group often led to polyhalogenation and the formation of a mixture of isomers. Protecting the amine group as an acetanilide (B955) could mitigate some of these issues, but this added extra steps to the synthesis, increasing time and cost.

The challenges in early synthetic routes can be summarized as:

Lack of Regioselectivity: Difficulty in directing the halogen or nitro group to the desired position on the aromatic ring, resulting in isomeric mixtures.

Harsh Reaction Conditions: The use of strong acids, high temperatures, and potent oxidizing or reducing agents was common, leading to potential degradation of the starting materials and products.

These challenges spurred the development of more sophisticated and regioselective methods for the synthesis of specifically substituted aromatic compounds like this compound.

The quest for greater control over the placement of halogen atoms on aromatic rings has been a significant driver of innovation in synthetic organic chemistry. The evolution of regioselective halogenation strategies has been crucial for the efficient synthesis of complex molecules, including this compound.

Early halogenation reactions often employed elemental halogens (such as Cl₂ or Br₂) in the presence of a Lewis acid catalyst. While effective for simple aromatic systems, these methods often lacked regioselectivity when multiple positions on the ring were available for substitution. The directing effects of existing substituents on the ring played a dominant role, which was not always conducive to achieving the desired substitution pattern.

A significant advancement came with the development of a wider range of halogenating agents with varying reactivity and steric bulk. Reagents such as N-halosuccinimides (NCS, NBS) provided milder alternatives to elemental halogens and, in some cases, offered improved regioselectivity. jalsnet.comacs.org The choice of solvent was also found to play a critical role. For example, conducting halogenations in fluorinated alcohols has been shown to enhance regioselectivity. acs.orgacs.org

The concept of directing groups has been instrumental in achieving high regioselectivity. By temporarily installing a functional group that directs an incoming electrophile to a specific position, chemists can achieve substitutions that would otherwise be difficult. After the desired reaction, the directing group can be removed. This strategy, while adding steps, provides a high degree of control.

Furthermore, the development of ortho-lithiation techniques has provided a powerful tool for the regioselective functionalization of aromatic rings. researchgate.net This method involves the deprotonation of a position ortho to a directing group using a strong base, followed by quenching with an electrophilic halogen source. This allows for the precise introduction of a halogen atom at a specific ortho position.

In recent years, enzymatic halogenation has emerged as a promising strategy. nih.gov Halogenase enzymes can exhibit remarkable regioselectivity and stereoselectivity, operating under mild, environmentally friendly conditions. While still an evolving field, biocatalysis holds significant potential for the future of regioselective halogenation.

The evolution of these strategies has moved the field from relying on the inherent electronic and steric properties of the substrate to employing a sophisticated toolbox of reagents, catalysts, and directing groups to achieve precise control over the halogenation of aromatic systems.

Modern Synthetic Methodologies for this compound

Modern synthetic approaches to this compound have benefited from the broader advancements in regioselective halogenation and the availability of more specialized starting materials. These methods aim for higher yields, greater purity, and more efficient reaction pathways compared to historical approaches.

A key modern strategy involves the direct chlorination of a difluorinated aniline precursor, such as 2,6-difluoroaniline (B139000). This approach is more direct than building the molecule through multiple nitration and reduction steps. However, controlling the regioselectivity of the chlorination remains a critical aspect.

Sulfuryl chloride (SO₂Cl₂) is a versatile and effective chlorinating agent for aromatic compounds. google.com It can provide a more controlled chlorination compared to chlorine gas, particularly when used with appropriate catalysts or under specific reaction conditions. The reaction of 2,6-difluoroaniline with sulfuryl chloride can be optimized to favor the formation of the desired this compound isomer.

The directing effects of the fluorine and amino groups on the aniline ring play a crucial role in this reaction. The amino group is a strong activating and ortho-, para-directing group. The fluorine atoms are deactivating but also ortho-, para-directing. In 2,6-difluoroaniline, the positions ortho to the amino group are blocked by the fluorine atoms. Therefore, the incoming electrophile is directed to the para position (position 4). This inherent directing effect leads to a high degree of regioselectivity, making the chlorination of 2,6-difluoroaniline a viable route to this compound.

The reaction conditions, such as solvent, temperature, and the use of a catalyst, can be fine-tuned to maximize the yield and minimize the formation of byproducts. For instance, the reaction can be carried out in a suitable inert solvent, and the temperature can be controlled to prevent over-chlorination.

Reaction Scheme:

Table 1: Reaction Parameters for the Chlorination of 2,6-Difluoroaniline with Sulfuryl Chloride

| Parameter | Condition |

| Starting Material | 2,6-Difluoroaniline |

| Chlorinating Agent | Sulfuryl Chloride (SO₂Cl₂) |

| Solvent | Inert organic solvent (e.g., dichloromethane, chloroform) |

| Temperature | Controlled, often at or below room temperature |

| Catalyst | May be used to enhance selectivity (e.g., a Lewis acid) |

| Product | This compound |

Chlorine gas (Cl₂) is a fundamental reagent for the chlorination of aromatic compounds. google.comdocbrown.info While its high reactivity can sometimes lead to a lack of selectivity, its use in modern synthetic chemistry is often refined through the use of specific catalysts and reaction conditions to achieve the desired outcome.

The direct chlorination of 2,6-difluoroaniline with chlorine gas can also be employed to synthesize this compound. Similar to the reaction with sulfuryl chloride, the regioselectivity is primarily governed by the directing effects of the substituents on the aniline ring. The para-position to the amino group is strongly activated, leading to the preferential formation of the 4-chloro product.

To control the reaction and prevent over-chlorination, the reaction is typically carried out in the presence of a catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). docbrown.info These Lewis acid catalysts polarize the Cl-Cl bond, generating a more potent electrophile (Cl⁺), which then attacks the aromatic ring. The reaction temperature and the rate of chlorine gas addition are carefully controlled to optimize the yield of the desired monochlorinated product.

Reaction Scheme:

Table 2: Comparison of Chlorinating Agents for the Synthesis of this compound

| Chlorinating Agent | Advantages | Disadvantages |

| Sulfuryl Chloride (SO₂Cl₂) | Easier to handle (liquid) than chlorine gas. Can offer higher selectivity under certain conditions. | Can decompose to release toxic gases. |

| Chlorine Gas (Cl₂) | Readily available and cost-effective. High reactivity. | Difficult to handle (gas). Can lead to over-chlorination if not carefully controlled. |

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4,6-difluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF2N/c7-4-1-3(8)2-5(9)6(4)10/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUPRZIYJXCCXQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)N)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370111 | |

| Record name | 2-Chloro-4,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36556-56-6 | |

| Record name | 2-Chloro-4,6-difluoroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4,6-difluoroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Transformations

Modern Synthetic Methodologies for 2-Chloro-4,6-difluoroaniline

Direct Chlorination of Fluorinated Anilines

Influence of Catalysts on Regioselectivity in Chlorination

The regioselective chlorination of aromatic compounds, particularly anilines and phenols, is a critical transformation in organic synthesis. The directing effects of substituents on the aromatic ring often lead to a mixture of ortho and para isomers. However, the use of specific catalysts can significantly influence the regioselectivity of these reactions, favoring one isomer over the other. researchgate.netnih.gov

Lewis basic selenoether catalysts have been shown to be effective in directing the ortho-chlorination of phenols. researchgate.net The mechanism is believed to involve the formation of a selenium-bound chloronium intermediate, which, in conjunction with a Lewis acidic co-catalyst like a thiourea group, directs the chlorination to the ortho position. researchgate.net While direct studies on the catalyzed chlorination of 2,4-difluoroaniline to yield this compound are not extensively detailed in the provided search results, the principles of catalyst-controlled regioselectivity are broadly applicable. The electronic nature and steric hindrance of the fluorine and amino groups in the substrate would play a significant role in the outcome of such a catalyzed reaction.

Recent advancements have focused on directing group strategies to achieve regioselective C-H chlorination of aromatic compounds. nih.gov These methods involve the temporary installation of a directing group that coordinates with a transition metal catalyst, bringing the chlorinating agent into proximity with a specific C-H bond. This approach allows for chlorination at positions that are not electronically favored.

The choice of chlorinating agent and catalyst system is crucial for achieving high regioselectivity. For instance, sulfuryl chloride (SO2Cl2) in the presence of organocatalysts can be fine-tuned to achieve selective chlorination of various aromatic compounds. researchgate.net The development of chiral bifunctional organocatalysts has also shown promise in achieving high ortho-to-para selectivity in the chlorination of phenols. researchgate.net

Table 1: Examples of Catalyst Systems for Regioselective Chlorination

| Catalyst System | Substrate Type | Predominant Isomer | Reference |

| Selenoether/Thiourea | Phenols | Ortho | researchgate.net |

| Transition Metal with Directing Group | Various Aromatics | Meta or Ortho | nih.gov |

| Sulfuryl Chloride/Organocatalyst | Various Aromatics | Varies with catalyst | researchgate.net |

Advanced Halogenation and Fluorination Techniques

The Halex (halogen exchange) reaction is a powerful industrial method for the introduction of fluorine atoms into aromatic rings. semanticscholar.org This nucleophilic aromatic substitution reaction involves the displacement of a chlorine or bromine atom with a fluoride (B91410) ion, typically using an alkali metal fluoride like potassium fluoride (KF). wikipedia.orggchemglobal.com The reaction is generally carried out at high temperatures in a polar aprotic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.orggchemglobal.com

The Halex reaction is particularly effective for aromatic systems that are activated by electron-withdrawing groups (e.g., nitro, cyano) in the ortho and/or para positions. gchemglobal.comgoogle.com These groups stabilize the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby facilitating the substitution. For the synthesis of fluoroanilines, a common strategy involves the Halex reaction on a chloronitrobenzene precursor, followed by the reduction of the nitro group to an amine. google.com For example, 2,4-difluoroaniline can be prepared from 2,4-dichloronitrobenzene through a Halex reaction followed by reduction. google.com

Catalysts, such as phase-transfer catalysts like quaternary ammonium or phosphonium salts, can be employed to enhance the solubility and reactivity of the fluoride salt, allowing for milder reaction conditions. google.com

Table 2: Solvents and Fluoride Sources in Halex Reactions

| Solvent | Fluoride Source | Typical Temperature Range (°C) |

| Dimethyl sulfoxide (DMSO) | Potassium Fluoride (KF) | 150-250 |

| Dimethylformamide (DMF) | Potassium Fluoride (KF) | 150-250 |

| Sulfolane | Potassium Fluoride (KF) | 150-250 |

| N-Methyl-2-pyrrolidone (NMP) | Potassium Fluoride (KF) | 150-250 |

Diazotization is a fundamental process in organic chemistry for converting primary aromatic amines into diazonium salts. organic-chemistry.orgnsf.gov This reaction is typically carried out by treating the amine with nitrous acid (HNO2), which is generated in situ from sodium nitrite (B80452) (NaNO2) and a strong acid like hydrochloric acid (HCl) or sulfuric acid (H2SO4) at low temperatures (0–5 °C). researchgate.net

The resulting diazonium salts are highly versatile intermediates that can undergo a variety of transformations, including the Sandmeyer and Schiemann reactions, to introduce halogens onto the aromatic ring. organic-chemistry.org

Sandmeyer Reaction: This reaction involves the treatment of an arenediazonium salt with a copper(I) halide (CuCl, CuBr) to produce the corresponding aryl chloride or aryl bromide. researchgate.net This method is a cornerstone for the synthesis of halogenated aromatic compounds.

Schiemann Reaction: For the introduction of fluorine, the diazonium salt is typically isolated as the tetrafluoroborate (ArN2+BF4-) and then thermally decomposed to yield the aryl fluoride.

This two-step sequence of diazotization followed by a Sandmeyer-type reaction provides a reliable route to halogenated anilines starting from an amino-substituted precursor. The reaction conditions can be tailored to introduce different halogens, making it a valuable tool in the synthesis of multi-halogenated aromatic compounds.

Table 3: Key Diazotization and Subsequent Halogenation Reactions

| Reaction Name | Reagents | Product |

| Diazotization | Ar-NH2, NaNO2, H+ | Ar-N2+ |

| Sandmeyer Reaction | Ar-N2+, CuCl/CuBr | Ar-Cl/Ar-Br |

| Schiemann Reaction | Ar-N2+BF4-, Heat | Ar-F |

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halogenated benzene (B151609) derivatives. libretexts.org Unlike aliphatic nucleophilic substitution, the SNAr mechanism does not proceed via an SN1 or SN2 pathway. Instead, it typically involves a two-step addition-elimination mechanism. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the leaving group (a halogen), forming a resonance-stabilized carbanion known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

The rate of SNAr reactions is highly dependent on the nature of the substituents on the aromatic ring. The presence of strong electron-withdrawing groups (such as nitro, cyano, or carbonyl groups) ortho and/or para to the leaving group is crucial for stabilizing the negative charge of the Meisenheimer intermediate and thus accelerating the reaction. libretexts.org

In the context of halogenated benzene derivatives, the reactivity of the halogens as leaving groups generally follows the order F > Cl > Br > I, which is the reverse of the order for SN1 and SN2 reactions. This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine, polarizing the C-F bond and making the carbon atom more electrophilic.

Multi-Step Synthetic Sequences Incorporating this compound

A common strategy for the synthesis of this compound involves the chlorination of a readily available precursor, 2,6-difluoroaniline (B139000). nih.gov The synthesis of 2,6-difluoroaniline itself can be achieved through various multi-step routes, often starting from simple, inexpensive materials like 1,2,3-trichlorobenzene (B84244). google.comgoogle.com

One patented industrial process describes the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene via a two-step sequence: google.comgoogle.com

Partial Fluorine Exchange: 1,2,3-trichlorobenzene undergoes a partial halogen exchange reaction with potassium fluoride (KF) to yield a mixture of 2,6-difluorochlorobenzene and 2,3-difluorochlorobenzene. google.comgoogle.com

Amination: The resulting mixture of difluorochlorobenzenes is then subjected to amination, where the chloro substituent is replaced by an amino group to form the corresponding difluoroanilines. The desired 2,6-difluoroaniline can then be separated from the isomeric 2,3-difluoroaniline by fractional distillation. google.com

Another described route starts from 1,3,5-trichlorobenzene (B151690). researchgate.net This involves a KF exchange to produce 1-chloro-3,5-difluorobenzene, followed by dichlorination and nitration. The subsequent reduction of the nitro group leads to a mixture of 2,6-difluoroaniline and 2,4-difluoroaniline. researchgate.net

Once 2,6-difluoroaniline is obtained, the final step is the regioselective introduction of a chlorine atom at the 4-position. This is an electrophilic aromatic substitution reaction. The amino group is a strong activating group and is ortho, para-directing. Since the two ortho positions are already occupied by fluorine atoms, the incoming electrophile (chlorine) is directed to the para position.

Table 4: Synthetic Routes to 2,6-Difluoroaniline

| Starting Material | Key Intermediates | Final Step to 2,6-Difluoroaniline | Reference |

| 1,2,3-Trichlorobenzene | 2,6-Difluorochlorobenzene, 2,3-Difluorochlorobenzene | Amination and separation | google.comgoogle.com |

| 1,3,5-Trichlorobenzene | 1-Chloro-3,5-difluorobenzene, Trichlorodifluoronitrobenzenes | Reduction | researchgate.net |

Reduction of Halogenated Nitrobenzene (B124822) Intermediates

A crucial step in the synthesis of halogenated anilines, including this compound, is the reduction of the corresponding nitro group on a halogenated benzene ring. This transformation is a well-established method, though the specific substrate and reaction conditions can vary to achieve the desired product with high yield and selectivity. The literature provides several examples of reducing polychlorinated and fluorinated nitrobenzene compounds to obtain difluoroaniline derivatives.

One documented route involves the synthesis of 2,6-difluoroaniline from 3,5-Dichloro-2,6-difluoronitrobenzene. proquest.com In this process, the starting nitro compound is treated with Raney-Ni as a catalyst in a methanol (B129727) solvent under a hydrogen atmosphere. proquest.com The reaction is conducted in a Parr Hydrogenator at an elevated temperature and pressure, which facilitates both the reduction of the nitro group to an amine and the dechlorination of the molecule to yield the final difluoroaniline product. proquest.com

Another approach starts from 1-chloro-3,5-difluorobenzene, which undergoes chlorination and subsequent nitration to produce 2,6-difluoro-3,4,5-trichloronitrobenzene. google.comgoogle.com This highly halogenated intermediate is then reduced to provide 2,6-difluoroaniline with high selectivity. google.com The reduction step effectively removes the additional chlorine atoms and converts the nitro group into the desired aniline (B41778) functionality.

Furthermore, processes have been developed starting from 1,2,3-trichlorobenzene. Through partial fluorine exchange, a mixture including 2,6-difluorochlorobenzene is produced. google.comgoogle.com This intermediate is then subjected to amination to yield 2,6-difluoroaniline. google.com A variation of this process incorporates a selective reduction step using a palladium catalyst and a hydrogen source to remove an unwanted chlorine atom from an isomeric byproduct before the amination step. google.com

The following table summarizes various reduction conditions for halogenated nitrobenzene intermediates leading to difluoroaniline products, based on available research findings.

Interactive Data Table: Reduction of Halogenated Nitrobenzene Intermediates

| Starting Material | Catalyst | Reducing Agent/Conditions | Solvent | Temperature | Pressure | Product |

|---|---|---|---|---|---|---|

| 3,5-Dichloro-2,6-difluoronitrobenzene | Raney-Ni | Hydrogen Gas | Methanol | 120°C | ~20 kg | 2,6-Difluoroaniline proquest.com |

| 2,6-Difluoro-3,4,5-trichloronitrobenzene | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 2,6-Difluoroaniline google.com |

| 2,3-Difluorochlorobenzene (in mixture) | Palladium Catalyst | Hydrogen Source (e.g., H2, Formate Salts) | Inert Organic Solvent | Ambient to 150°C | Atmospheric or Pressurized | ortho-Difluorobenzene google.com |

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles is paramount in modern chemical manufacturing to minimize environmental impact and enhance process safety and efficiency. The synthesis of this compound can be made more sustainable by adhering to these principles.

Prevention of Waste : The primary goal is to design synthetic routes that prevent waste generation rather than treating it after it has been created. nih.gov This involves optimizing reactions to maximize yield and minimize byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov Catalytic hydrogenation, for instance, is an atom-economical method for reducing nitro groups, as the primary byproduct is water.

Less Hazardous Chemical Syntheses : Wherever practicable, synthetic pathways should be designed to use and generate substances that have little or no toxicity to human health and the environment. nih.gov This includes the careful selection of solvents and reagents. For example, replacing hazardous organic solvents with water or greener solvent alternatives can significantly improve the environmental profile of the process. nih.gov

Designing Safer Chemicals : Chemical products should be designed to maintain their desired function while minimizing their toxicity. nih.gov

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous whenever possible. nih.gov A patented green production method for 2,6-difluoroaniline utilizes steam distillation to separate the product, reducing the reliance on extraction solvents and allowing for the direct reuse of the water phase, which significantly cuts down on wastewater discharge. patsnap.com

Design for Energy Efficiency : Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. nih.gov The use of highly active catalysts can enable lower reaction temperatures and pressures, thus reducing energy consumption. mdpi.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are highly selective and can be used in small amounts, reducing waste. nih.gov The use of metal-free N-doped carbons as catalysts for the hydrogenation of chloronitrobenzenes represents a move towards more sustainable and green catalysts. mdpi.com

By integrating these principles, the synthesis of this compound can be shifted towards a more environmentally benign and economically viable process.

Process Optimization and Scale-Up Considerations for Efficient Production

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires rigorous process optimization and careful consideration of scale-up challenges.

Process Optimization: The efficiency of the synthesis, particularly the reduction of the halogenated nitrobenzene precursor, is highly dependent on optimizing various reaction parameters.

Catalyst Selection and Loading : The choice of catalyst is critical. For hydrogenation, catalysts like palladium or Raney-Ni are common. proquest.comgoogle.com Optimizing the catalyst loading is a key economic and efficiency driver; using the minimum amount of catalyst to achieve a high conversion rate within a reasonable timeframe is ideal. google.com

Reaction Conditions : Temperature, pressure, and reaction time must be carefully controlled. For instance, in catalytic hydrogenation, higher hydrogen pressure can increase the reaction rate but also presents safety and equipment challenges. mdpi.com In situ monitoring techniques can help determine the optimal reaction endpoint, preventing the formation of impurities from over-reduction or side reactions.

Solvent System : The choice of solvent can affect reactant solubility, catalyst activity, and product isolation. A greener solvent choice that also facilitates easy separation of the product is preferable. researchgate.net

Impurity Profile Management : Identifying and controlling the formation of impurities is crucial for ensuring the final product meets quality specifications. This involves understanding the reaction mechanism and potential side reactions.

Scale-Up Considerations: Scaling up the synthesis from bench to plant introduces several challenges that must be addressed for safe and efficient production.

Heat Transfer : Reduction of nitro compounds is often highly exothermic. Efficient heat removal is critical on a large scale to control the reaction temperature and prevent thermal runaways. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat management more challenging. researchgate.net

Mass Transfer : In multiphase reactions like catalytic hydrogenation (solid catalyst, liquid substrate, gaseous hydrogen), ensuring efficient mixing and mass transfer is essential for achieving consistent reaction rates and yields. The design of the reactor and agitator system is critical.

Safety : Handling hydrogen gas at high pressure on a large scale poses significant safety risks. Robust engineering controls and safety protocols are necessary. mdpi.com Similarly, the thermal stability of reactants and intermediates must be evaluated to prevent decomposition.

Downstream Processing : Efficient and scalable methods for catalyst removal (e.g., filtration), product isolation, and purification (e.g., distillation or crystallization) are required. The goal is to maximize product recovery while minimizing waste and solvent use. researchgate.net

Continuous Flow Processing : The use of continuous flow reactors can offer advantages for scale-up, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and greater process control, potentially leading to higher yields and purity. fluoromart.com

By systematically addressing these optimization and scale-up factors, the production of this compound can be made more robust, safe, and economically viable.

Reactivity and Reaction Mechanisms of 2 Chloro 4,6 Difluoroaniline

Electrophilic Aromatic Substitution Reactions of Halogenated Anilines

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The outcome of such reactions on a substituted benzene (B151609) ring is profoundly influenced by the electronic and steric nature of the substituents already present. chemistrytalk.org

The directing effects of substituents on an aromatic ring determine the position of an incoming electrophile. In 2-Chloro-4,6-difluoroaniline, the regioselectivity is controlled by the combined influence of the amine and halogen groups.

Amine Group (-NH₂): The amino group is a powerful activating group and a strong ortho, para-director. byjus.com This is due to the lone pair of electrons on the nitrogen atom, which can be donated into the benzene ring through resonance. This donation significantly increases the electron density at the positions ortho (C2, C6) and para (C4) to the amine, making them highly susceptible to attack by electrophiles. wikipedia.org

Halogen Groups (-Cl, -F): Halogens exhibit a dual electronic effect. They are deactivating via the inductive effect due to their high electronegativity, which withdraws electron density from the ring. However, they possess lone pairs of electrons that can be donated through resonance, making them ortho, para-directors. wikipedia.orglibretexts.org

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -NH₂ | C1 | Activating (Resonance) | Ortho, Para |

| -Cl | C2 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

| -F | C4 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

| -F | C6 | Deactivating (Inductive), Donating (Resonance) | Ortho, Para |

Both steric and electronic factors play a crucial role in the reactivity of this compound in EAS reactions.

Electronic Effects: The primary electronic conflict arises from the powerful electron-donating resonance effect (+M) of the amino group and the strong electron-withdrawing inductive effect (-I) of the three halogen atoms. academicjournals.org The amine group's resonance effect enriches the ring with electrons, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack, particularly when the attack is at the ortho or para positions. wikipedia.org Conversely, the inductive effect of the chlorine and fluorine atoms withdraws electron density, destabilizing this intermediate and thus deactivating the ring towards substitution. While the halogens also have a resonance-donating effect (+M), it is much weaker than their inductive pull. The net result is a deactivated ring, especially at the available C3 and C5 positions.

Steric Effects: Steric hindrance is a significant factor for this molecule. The presence of substituents at positions 2, 4, and 6 creates a crowded environment around the ring. wikipedia.org An electrophile approaching the available C3 or C5 positions would experience steric repulsion from the adjacent halogen atoms (Cl at C2, F at C4, and F at C6). This steric crowding further increases the activation energy for substitution, making such reactions less favorable. rsc.org

Nucleophilic Reactivity at the Amine Functional Group

The lone pair of electrons on the nitrogen atom allows the amine group of this compound to function as a nucleophile. This reactivity is central to many of its transformations, such as acylation and sulfonylation. However, the nucleophilicity of the amine is modulated by the electronic effects of the halogen substituents on the ring. The strong inductive withdrawal by the fluorine and chlorine atoms decreases the electron density on the nitrogen atom, making it a weaker nucleophile and less basic compared to unsubstituted aniline (B41778).

Common reactions involving the amine group include:

Acylation: Reaction with acyl chlorides or acid anhydrides in the presence of a base to form N-aryl amides. This is a common strategy to protect the amine group or to synthesize more complex molecules. Acetylating anilines can also serve to moderate their high reactivity in other reactions, such as electrophilic aromatic substitution. libretexts.org

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to yield sulfonamides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, although this can be difficult to control and may lead to over-alkylation.

Palladium-Catalyzed Coupling Reactions Involving Halogenated Anilines

This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-nitrogen bonds. researchgate.net The C-Cl bond at the C2 position can participate in oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. While aryl chlorides are generally less reactive than the corresponding bromides and iodides, modern catalyst systems incorporating specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands have enabled their efficient use. rug.nldntb.gov.ua

Key coupling reactions applicable to this substrate include:

Buchwald-Hartwig Amination: This reaction couples the aryl chloride with a primary or secondary amine to form a new C-N bond. wikipedia.orglibretexts.org It is a versatile method for synthesizing complex substituted anilines and related heterocyclic structures. The reaction typically involves a palladium catalyst, a phosphine ligand, and a base. rug.nl

Suzuki-Miyaura Coupling: This reaction forms a C-C bond by coupling the aryl chloride with an organoboron compound, such as a boronic acid or boronic ester. wikipedia.orglibretexts.org The reaction requires a palladium catalyst and a base to facilitate the transmetalation step. libretexts.org The Suzuki coupling is widely used due to its mild conditions and the commercial availability of a vast array of boronic acids. nih.gov

The general mechanism for these reactions involves three key steps: (1) Oxidative addition of the aryl halide to the Pd(0) catalyst, (2) Transmetalation (for Suzuki) or amine coordination and deprotonation (for Buchwald-Hartwig), and (3) Reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

| Reaction Name | Coupling Partner | Bond Formed | General Mechanism Steps |

|---|---|---|---|

| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl C-N | Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination |

| Suzuki-Miyaura Coupling | Organoboron (RB(OH)₂) | Aryl C-C | Oxidative Addition, Transmetalation, Reductive Elimination |

Other Significant Transformation Pathways and Derived Reactions

Beyond the reactions mentioned, this compound can undergo other important transformations, primarily leveraging the reactivity of the aromatic amine group.

Diazotization: The primary aromatic amine can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄. organic-chemistry.orgbyjus.com The resulting arenediazonium salt is a highly versatile intermediate.

Sandmeyer and Related Reactions: The diazonium group can be replaced by a wide variety of substituents. For example, treatment with copper(I) salts (CuCl, CuBr, CuCN) allows for the introduction of chloro, bromo, and cyano groups, respectively. This provides a pathway to synthesize compounds that may be difficult to access directly.

Nucleophilic Aromatic Substitution via Diazonium Salts: In some cases, the diazonium group can activate the ring towards nucleophilic substitution of other groups. For instance, studies on the closely related 2,6-difluoroaniline (B139000) have shown that upon diazotization in methanol (B129727), one of the fluorine atoms ortho to the diazonium group can be substituted by a methoxy (B1213986) group. oup.com This suggests that this compound could undergo similar transformations, providing a route to novel polysubstituted aromatic compounds.

Synthesis of Heterocyclic Compounds: Anilines are fundamental building blocks in the synthesis of numerous heterocyclic systems. e-bookshelf.deamazonaws.com The amine group can act as a nucleophile in condensation reactions with various electrophiles to form rings. For example, it could potentially be used to synthesize fluorinated and chlorinated derivatives of quinolines, benzodiazepines, or other pharmacologically relevant scaffolds.

Derivatives and Analogues of 2 Chloro 4,6 Difluoroaniline

Synthesis of Structurally Related Halogenated Anilines

The preparation of halogenated anilines, structurally analogous to 2-chloro-4,6-difluoroaniline, involves specific and often distinct synthetic strategies depending on the desired halogen substitution pattern.

The synthesis of 4-bromo-2,6-difluoroaniline (B33399) is most commonly achieved through the direct bromination of 2,6-difluoroaniline (B139000). In a typical procedure, 2,6-difluoroaniline is dissolved in a solvent such as glacial acetic acid. A solution of bromine, also in glacial acetic acid, is then added dropwise while maintaining a controlled temperature, usually below 25°C, to manage the exothermic reaction. The mixture is stirred for a period to ensure complete reaction. Following the reaction, the workup involves the addition of sodium thiosulphate to quench any excess bromine, and sodium acetate (B1210297) and water are added before cooling the mixture to precipitate the product. The crude product is then filtered, purified by dissolution in a solvent like ether, washed, dried, and further purified, often by steam distillation, to yield 4-bromo-2,6-difluoroaniline as a colorless solid. This direct, one-step synthesis is efficient, although it can produce impurities if not carefully controlled due to the high reactivity of the aniline (B41778) ring and the oxidizing nature of bromine.

| Starting Material | Reagent | Solvent | Key Conditions | Product |

| 2,6-Difluoroaniline | Bromine | Glacial Acetic Acid | Temperature < 25°C, Stirring for 2 hours | 4-Bromo-2,6-difluoroaniline |

This compound serves as a key intermediate in the synthesis of various other molecules, including fluorogenic derivatizing reagents and potent inhibitors for receptor tyrosine kinases.

The preparation of dichloro- and trifluoro-aniline analogues involves diverse synthetic routes tailored to the specific isomer desired.

Dichloro-Aniline Analogues: A common analogue is 2,6-dichloroaniline (B118687). One industrial production method involves the hydrogenation of 2,6-dichloronitrobenzene. Another laboratory-scale synthesis starts with sulfanilamide (B372717). The sulfanilamide is halogenated, followed by a desulfonation step to yield the final 2,6-dichloroaniline product. A multi-step process for preparing 2-chloro and 2,6-dichloroanilines has also been developed to prevent overchlorination by first protecting the para-position. This process involves the bromination of an acetanilide (B955), followed by chlorination, and finally, removal of the bromo- and acetyl-protecting groups through reduction and hydrolysis to yield the desired dichloroaniline. For instance, 2,6-dichloro-4-nitroaniline (B1670479) can be prepared by dissolving p-nitroaniline in concentrated hydrochloric acid and treating it with potassium chlorate.

Trifluoro-Aniline Analogues: For trifluoro-analogues such as 2,4,6-trifluoroaniline, synthesis can be achieved through the selective fluorination of aniline or nitrobenzene (B124822) derivatives. Reagents like 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor™, are used under controlled conditions. An alternative route involves nucleophilic aromatic substitution on appropriately halogenated nitroarenes, followed by a reduction of the nitro group to an amine. These fluorinated building blocks are particularly valuable in pharmaceutical and agrochemical research. guidechem.com Another specific example is the synthesis of 2,6-dichloro-4-trifluoromethylaniline, which can be prepared from p-chlorobenzotrifluoride through halogenation and subsequent ammoniation reactions. google.com

| Analogue Type | Starting Material Example | Key Synthesis Steps | Product Example |

| Dichloro | 2,6-Dichloronitrobenzene | Hydrogenation | 2,6-Dichloroaniline |

| Dichloro | p-Nitroaniline | Dissolution in HCl, reaction with KClO₃ | 2,6-Dichloro-4-nitroaniline |

| Trifluoromethyl | p-Chlorobenzotrifluoride | Halogenation, Ammoniation | 2,6-Dichloro-4-trifluoromethylaniline |

| Trifluoro | Aniline/Nitrobenzene derivatives | Selective fluorination (e.g., with Selectfluor™) | 2,4,6-Trifluoroaniline |

Comparative Reactivity and Stability Studies of Analogues

The reactivity and stability of halogenated anilines are significantly influenced by the nature, number, and position of the halogen atoms on the aromatic ring. The amino group (-NH₂) is a powerful activating group, directing electrophilic substitution to the ortho and para positions due to its electron-donating resonance effect. byjus.comlibretexts.org However, the high electronegativity of halogen atoms introduces an electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic attack.

Fluorine: Possesses the strongest inductive effect but also a significant electron-donating mesomeric effect (+M effect) due to effective orbital overlap between the p-orbitals of fluorine and the aromatic ring. This can lead to complex reactivity patterns.

Chlorine and Bromine: Have weaker inductive effects than fluorine but also less effective +M effects.

In general, the high reactivity of the aniline ring often leads to polysubstitution. For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com To achieve monosubstitution, the activating effect of the amino group must be moderated, typically by converting it into an acetanilide (an amide). libretexts.orgyoutube.com This acetamido group is still an ortho-para director but is less activating than the amino group, allowing for more controlled halogenation.

Elucidation of Structure-Reactivity Relationships in Halogenated Anilines

The relationship between the molecular structure of halogenated anilines and their chemical reactivity is governed by fundamental electronic principles. The interplay between the electron-donating amino group and the electron-withdrawing halogen substituents determines the nucleophilicity of the aromatic ring and the regioselectivity of its reactions. chemistrysteps.com

Regioselectivity: In electrophilic aromatic substitution, the incoming electrophile is directed to the positions activated by the amino group. For a compound like this compound, the remaining open ortho position (C3 and C5) would be the expected sites of substitution, though steric hindrance from the adjacent halogens can influence the outcome.

Influence of Halogen Type: The specific halogen influences the reactivity. The electronegativity order is F > Cl > Br, meaning fluorine exerts the strongest deactivating inductive effect. However, the ability to donate electron density back to the ring via resonance (mesomeric effect) is F > Cl > Br. This dual role means that predicting reactivity trends among different halogenated anilines is not always straightforward. Theoretical approaches, such as modeling potential energy surfaces and calculating atomic charges, are often employed to rationalize and predict the reactivity of specific sites on the aromatic ring. nih.gov For instance, studies on polyhalogenated arenes show that in cross-coupling reactions, oxidative addition often occurs preferentially at the more electrophilic C-X bond, which is influenced by the position of other electron-withdrawing groups. nih.gov

Ultimately, the structure-reactivity relationship in halogenated anilines is a finely tuned balance of inductive effects, mesomeric effects, and steric factors, which collectively dictate the molecule's behavior in chemical transformations.

Advanced Spectroscopic and Structural Elucidation of 2 Chloro 4,6 Difluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the precise structure of organic molecules in solution. For 2-Chloro-4,6-difluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its atomic connectivity and electronic environment. While a dedicated spectrum for this specific compound is not widely published, a detailed analysis can be inferred from closely related halogenated anilines. rsc.orgspectrabase.com

The ¹H NMR spectrum is expected to show signals for the amino (-NH₂) protons and the two aromatic protons. The amino protons typically appear as a broad singlet, the chemical shift of which is highly dependent on solvent and concentration. The two aromatic protons, H-3 and H-5, are in distinct chemical environments and would exhibit complex splitting patterns due to coupling with each other (ortho-coupling, ³JHH) and with the adjacent fluorine atoms (³JHF and ⁵JHF).

In the ¹³C NMR spectrum, six distinct signals are expected for the aromatic carbons. The chemical shifts are significantly influenced by the attached substituents. The carbons bonded to fluorine (C-4 and C-6) will appear as large doublets due to one-bond carbon-fluorine coupling (¹JCF). The other carbons (C-1, C-2, C-3, C-5) will also show smaller couplings to the fluorine atoms (²JCF, ³JCF, ⁴JCF), providing further structural confirmation. Data from analogous compounds like 2-Bromo-4,6-difluoroaniline and 4-Fluoroaniline help in predicting these values. rsc.orgspectrabase.com

¹⁹F NMR spectroscopy would show two distinct signals for the non-equivalent fluorine atoms at the C-4 and C-6 positions, providing direct information about their electronic environments.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | -NH₂ | 3.5 - 4.5 | Broad Singlet | N/A |

| H-3 | 6.8 - 7.2 | Doublet of Doublets of Doublets (ddd) | ³J(H3-H5), ³J(H3-F4), ⁴J(H3-F6) | |

| H-5 | 6.6 - 7.0 | Triplet of Doublets (td) | ³J(H5-F4), ³J(H5-H3), ⁴J(H5-F6) | |

| ¹³C | C-1 | 135 - 140 | Triplet | ³J(C1-F6), ⁵J(C1-F4) |

| C-2 | 115 - 120 | Doublet of Doublets | ²J(C2-F6), ⁴J(C2-F4) | |

| C-3 | 110 - 115 | Doublet of Doublets | ²J(C3-F4), ⁴J(C3-F6) | |

| C-4 | 150 - 158 | Doublet | ¹J(C4-F4) | |

| C-5 | 105 - 110 | Doublet of Doublets | ²J(C5-F4), ²J(C5-F6) | |

| C-6 | 152 - 160 | Doublet | ¹J(C6-F6) |

Note: Predicted values are based on data from analogous halogenated anilines. Actual values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. jasco-global.com The analysis of this compound's vibrational spectrum allows for the identification of its functional groups and the characterization of its skeletal structure. Detailed assignments can be made based on extensive studies of similar molecules, such as 2-bromo-6-chloro-4-fluoroaniline. researchgate.net

Key vibrational modes include:

N-H Vibrations : The amino group gives rise to symmetric and asymmetric stretching vibrations, typically observed in the 3400-3500 cm⁻¹ region in the IR spectrum. N-H bending (scissoring) vibrations appear around 1600-1650 cm⁻¹.

C-H Vibrations : Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. In-plane and out-of-plane C-H bending modes occur at lower frequencies.

C-C Vibrations : Aromatic ring stretching vibrations produce a series of characteristic bands in the 1400-1620 cm⁻¹ region.

C-F and C-Cl Vibrations : The carbon-halogen bonds have characteristic stretching and bending frequencies. C-F stretching vibrations are typically strong in the IR spectrum and appear in the 1200-1350 cm⁻¹ range. The C-Cl stretching vibration is found at a lower frequency, generally between 600-800 cm⁻¹.

Table 2: Principal Vibrational Modes for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Description |

| 3400 - 3500 | νas(N-H) | Asymmetric N-H Stretch |

| 3300 - 3400 | νs(N-H) | Symmetric N-H Stretch |

| 3050 - 3150 | ν(C-H) | Aromatic C-H Stretch |

| 1600 - 1650 | δ(N-H) | N-H Scissoring (Bending) |

| 1400 - 1620 | ν(C=C) | Aromatic Ring Skeletal Vibrations |

| 1200 - 1350 | ν(C-F) | C-F Stretch |

| 1100 - 1200 | ν(C-N) | C-N Stretch |

| 600 - 800 | ν(C-Cl) | C-Cl Stretch |

| Below 600 | δ(C-F), δ(C-Cl) | C-F and C-Cl Bending Modes |

Note: Assignments are based on data from analogous compounds like 2-bromo-6-chloro-4-fluoroaniline. researchgate.net

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. The molecular formula of this compound is C₆H₄ClF₂N, with a calculated molecular weight of approximately 163.56 g/mol .

A key feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks for the molecular ion. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. Therefore, the mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 163 (corresponding to the ³⁵Cl isotope) and an M+2 peak at m/z 165 (for the ³⁷Cl isotope), with a relative intensity of about one-third of the M⁺ peak. youtube.commiamioh.edu

The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. For halogenated aromatic amines, common fragmentation pathways include:

Loss of a chlorine radical : This is often a primary fragmentation step, leading to a fragment ion at m/z 128 (M - 35). miamioh.edu

Loss of hydrogen fluoride (B91410) (HF) : Elimination of HF could lead to a fragment at m/z 143.

Loss of hydrogen cyanide (HCN) : Cleavage of the aromatic ring can result in the loss of HCN from the aniline (B41778) structure, yielding a fragment at m/z 136.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z Value | Ion / Fragment | Description |

| 163 | [C₆H₄³⁵ClF₂N]⁺ | Molecular Ion Peak (M⁺) |

| 165 | [C₆H₄³⁷ClF₂N]⁺ | Isotopic Molecular Ion Peak (M+2) |

| 128 | [C₆H₄F₂N]⁺ | Loss of Chlorine radical (·Cl) |

| 143 | [C₆H₃ClF]⁺ | Loss of Hydrogen Fluoride (HF) |

| 136 | [C₅H₃ClF]⁺ | Loss of Hydrogen Cyanide (HCN) |

X-ray Crystallography for Solid-State Structure Determination of Related Halogenated Aniline Derivatives

In the crystal lattice of chlorinated anilines, the amino group (-NH₂) is a potent hydrogen-bond donor. It readily forms N–H···N or N–H···X (where X is a halogen) hydrogen bonds, which are often the dominant interactions directing the supramolecular assembly. nih.gov For this compound, the nitrogen of the amino group on one molecule could act as an acceptor for a hydrogen from a neighboring molecule, or the electronegative fluorine and chlorine atoms could serve as weak hydrogen-bond acceptors.

Furthermore, halogenated aromatic rings participate in π–π stacking interactions, where the electron-rich aromatic systems align face-to-face or offset. The presence of multiple chlorine atoms on aniline rings has been shown to favor homogeneous π-stacking arrangements that help organize molecules in the solid state. nih.gov The interplay between strong N–H···N hydrogen bonding and these weaker stacking forces is a critical factor in determining the final crystal structure. nih.govacs.org The study of such interactions in molecules like 2,3,5,6-tetrachloroaniline (B43135) and 2,4,6-trichloroaniline (B165571) provides a robust model for predicting the crystalline architecture of this compound. nih.gov

Applications in Advanced Organic Synthesis and Functional Materials

Intermediate in Pharmaceutical Development

The structural framework of 2-Chloro-4,6-difluoroaniline is a valuable component in the creation of various pharmaceutical agents. Its utility as a versatile intermediate allows for the synthesis of diverse biologically active molecules. researchgate.net

While direct studies on this compound are not extensively detailed in the provided research, the broader class of halogenated anilines has been investigated for its effects on metabolic enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.govcriver.com These enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions. jmchemsci.comjmchemsci.comcabidigitallibrary.org

Research on various di- and tri-substituted halogenated anilines demonstrates that these molecules can act as inhibitors of CYP enzymes, such as CYP2E1 and CYP2A6. nih.gov The specific pattern and type of halogen substituents on the aniline (B41778) ring are crucial in determining the inhibitory potency and selectivity. For instance, studies on 4-halogenated anilines have explored how different halogens (fluorine, chlorine, bromine, iodine) at the C4 position influence the dehalogenation process catalyzed by CYP enzymes. criver.com This suggests that the chlorine and fluorine atoms in this compound would similarly influence its interaction with the active sites of CYP enzymes.

The mechanism of inhibition by such compounds can be reversible (competitive, non-competitive) or irreversible, where the inhibitor forms a covalent bond with the enzyme, leading to its permanent deactivation. jmchemsci.com The inhibitory potential of derivatives synthesized from this compound would be a critical factor in their development as drug candidates, as significant CYP inhibition could alter the pharmacokinetics of co-administered drugs.

Table 1: Investigated Effects of Halogenated Anilines on Cytochrome P450 Enzymes

| Compound Class | Enzyme Studied | Observed Effect | Reference |

|---|---|---|---|

| Di- and tri-substituted halogenated anilines | CYP2E1 / CYP2A6 | Varying degrees of inhibition (IC50 values from 8.0 to 549 µM for CYP2E1) | nih.gov |

This table is based on studies of structurally related halogenated anilines and is for illustrative purposes.

Intermediate in Agrochemical Synthesis

This compound is a key intermediate in the synthesis of modern agrochemicals, contributing to the development of effective herbicides and fungicides. researchgate.net The incorporation of this aniline derivative into a pesticide's molecular structure can enhance its efficacy and selectivity, which is crucial for crop protection. researchgate.net

The synthesis of novel fungicides, for example, often involves the modification of existing scaffolds like chlorothalonil (B1668833). mdpi.com Chlorothalonil is a broad-spectrum fungicide whose structure can be chemically altered by reacting it with nucleophilic agents, such as substituted anilines, to create new derivatives with potentially improved properties. mdpi.comgoogle.com The reaction of various phenyl amines with chlorothalonil to produce compounds with a diphenyl amine structure has been explored to develop fungicides with enhanced activity against specific plant pathogens like cucumber downy mildew. nih.gov The specific halogen substitution pattern of this compound makes it a candidate for creating such novel derivatives, aiming to improve biological activity and environmental profile.

Similarly, in herbicide development, aniline derivatives are fundamental components. For instance, chloro-s-triazine herbicides undergo biodegradation that can involve intermediates like 2-chloro-4-amino-1,3,5-triazine-6(5H)-one, highlighting the role of chloro-amino structures in the mode of action and environmental fate of these compounds. The use of this compound as a starting material allows for the introduction of a specific combination of halogens that can fine-tune the herbicidal activity and selectivity of the final product.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| 3-chloro-4-fluoroaniline |

| 4-aminophenol |

| Chlorothalonil |

| Gefitinib |

Precursor for Pesticides and Herbicides

One notable application is in the synthesis of intermediates for herbicides. For instance, this compound can be a precursor to 2-chloro-4-fluorobenzoic acid, which is a key component in the production of the herbicide saflufenacil. The synthesis involves a diazotization reaction of the aniline, followed by cyanation and subsequent hydrolysis to yield the carboxylic acid.

Synthesis of Insecticides and Fungicides

While the direct synthesis of commercialized insecticides and fungicides from this compound is not extensively documented in publicly available literature, its structural analog, 2,6-difluoroaniline (B139000), is a known intermediate in the synthesis of some insecticides. researchgate.net This suggests the potential for this compound to be utilized in the development of novel insecticidal and fungicidal compounds. The introduction of a chlorine atom, in addition to the fluorine atoms, can modulate the electronic and lipophilic properties of the final molecule, potentially leading to enhanced insecticidal or fungicidal activity and a different spectrum of control.

The development of new fungicidal compounds often involves the exploration of novel chemical scaffolds. Halogenated anilines are frequently used as starting materials in the synthesis of heterocyclic compounds that form the core of many fungicides. The reactivity of the amino group in this compound allows for its conversion into various functional groups, which can then be used to construct these heterocyclic systems.

Contribution to the Development of Advanced Crop Protection Agents

The ongoing need for new crop protection agents with improved performance, better environmental profiles, and novel modes of action drives the research and development of new active ingredients. This compound serves as a valuable starting material in this endeavor. The combination of chlorine and fluorine atoms on the aniline ring can impart unique properties to the resulting pesticides, such as increased potency and selectivity.

The field of medicinal and agricultural chemistry often employs the strategy of molecular hybridization, where different pharmacophores or toxophores are combined into a single molecule to enhance activity or overcome resistance. The versatile reactivity of this compound makes it an ideal candidate for such strategies in the design of next-generation crop protection agents.

Precursor for Functional Materials

The aromatic and halogenated nature of this compound also makes it a promising precursor for the synthesis of a variety of functional materials with applications in materials science and electronics.

Synthesis of Polymers and Advanced Organic Materials

This compound can be used as a monomer in the synthesis of specialty polymers. The presence of the amine group allows for its incorporation into polymer chains through polycondensation or other polymerization techniques. The resulting polymers would possess halogen atoms, which can enhance their thermal stability, flame retardancy, and resistance to chemical degradation.

Research into novel polymers often involves the use of functionalized monomers to impart specific properties to the final material. A study on the synthesis and copolymerization of novel difluoro and chlorofluoro ring-disubstituted isobutyl phenylcyanoacrylates demonstrates the utility of such halogenated aromatic compounds in creating new polymeric materials. While this study did not use this compound directly, it highlights the potential for related structures in polymer chemistry.

Applications in Organic Electronics, including Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells

While direct applications of this compound in commercial OLEDs and perovskite solar cells are not widely reported, related halogenated anilines have been investigated for such purposes. For instance, the bromo-analog, 4-Bromo-2,6-difluoroaniline (B33399), has been used in the synthesis of macromolecules for applications in solar cells and OLEDs. This suggests that the electronic properties imparted by the halogen and amine substituents on the benzene (B151609) ring could be beneficial for charge transport and luminescence in organic electronic devices.

The development of new materials for organic electronics is a rapidly advancing field, and small molecules with tailored electronic properties are in high demand. The ability to functionalize this compound at its various reactive sites could allow for the synthesis of novel materials with optimized highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient charge injection and transport in OLEDs and for effective energy level alignment in perovskite solar cells.

Formation of Self-Assembled Molecular Architectures

The controlled arrangement of molecules into well-defined structures, known as self-assembly, is a powerful tool for creating functional nanomaterials. The functional groups present in this compound, particularly the amino group, can participate in hydrogen bonding and other non-covalent interactions that drive the self-assembly process.

While specific research on the self-assembly of this compound itself is limited, the principles of crystal engineering and supramolecular chemistry suggest its potential as a building block for creating ordered molecular architectures. By modifying the aniline with other functional groups capable of specific intermolecular interactions, it could be possible to design and synthesize molecules that self-assemble into wires, sheets, or other complex structures with potential applications in nanoscience and molecular electronics.

Synthesis of Dyes and Pigments for Industrial Applications

Azo dyes are a significant class of synthetic colorants, the synthesis of which involves the diazotization of a primary aromatic amine, such as an aniline derivative, followed by coupling with a suitable coupling component. In this hypothetical application, this compound would first be converted into a diazonium salt. This salt would then be reacted with a coupling agent, such as a phenol, naphthol, or another aromatic amine, to form the final azo dye. The specific shade and properties of the dye would be determined by the chemical nature of both the diazo component (this compound) and the chosen coupling partner.

Although a related compound, 4-Bromo-2,6-difluoroaniline, is noted for its use in the synthesis of azo-dyes for applications like solar cells and organic semiconductors, similar detailed applications for this compound are not documented in the reviewed sources. fluoromart.com Further research and publication in this specific area would be necessary to fully characterize the scope and potential of this compound in the dye and pigment industry.

Environmental Fate and Biotransformation Studies

Degradation Pathways of Halogenated Anilines in Environmental Systems

Halogenated anilines are generally resistant to biodegradation due to the presence of halogen substituents on the aromatic ring. ekb.eg However, various microorganisms have evolved metabolic pathways to degrade these compounds, typically involving a series of enzymatic reactions that lead to the cleavage of the aromatic ring and the release of halide ions. nih.gov The initial steps in the degradation of halogenated anilines often involve hydroxylation of the aromatic ring, a reaction frequently catalyzed by oxygenase enzymes. nih.govillinois.edu

Bacteria from the genus Rhodococcus are well-known for their ability to degrade a wide range of aromatic compounds, including halogenated anilines. nih.govmdpi.comnih.gov Studies on Rhodococcus sp. have provided valuable insights into the microbial degradation mechanisms of these compounds. For instance, research on Rhodococcus sp. strain MB-P1 has elucidated the metabolic pathway for the degradation of 2-chloro-4-nitroaniline, a related halogenated aniline (B41778). plos.orgresearchgate.net This strain is capable of utilizing 2-chloro-4-nitroaniline as its sole source of carbon, nitrogen, and energy. plos.orgresearchgate.net The degradation process is initiated by an oxidative hydroxylation, which is a common first step in the breakdown of such aromatic compounds. plos.org

The degradation of aniline itself by some Rhodococcus strains proceeds via the β-ketoadipate pathway, which involves the formation of catechol as a key intermediate. nih.gov This pathway consists of a series of enzymatic reactions that ultimately lead to the mineralization of the aromatic compound to carbon dioxide and water. nih.gov

Flavin-dependent monooxygenases and dioxygenases are crucial enzymes in the biodegradation of halogenated aromatic compounds. nih.govmdpi.comnih.gov These enzymes catalyze the incorporation of oxygen atoms into the aromatic ring, which is often the initial and rate-limiting step in the degradation pathway. nih.govresearchgate.net

Flavin-dependent monooxygenases utilize a flavin cofactor to catalyze the hydroxylation of the aromatic ring, a process that can lead to the removal of a halogen substituent. nih.govresearchgate.net In the case of Rhodococcus sp. strain MB-P1 degrading 2-chloro-4-nitroaniline, a flavin-dependent monooxygenase is responsible for the initial enzymatic attack. plos.orgresearchgate.net

Dioxygenases, particularly aniline dioxygenase, are another important class of enzymes involved in the degradation of anilines. illinois.edunih.gov Aniline dioxygenase is a multi-component enzyme that catalyzes the simultaneous deamination and oxygenation of aniline to produce catechol. illinois.edu This enzyme has been identified in various bacteria, including Acinetobacter sp. strain YAA. illinois.edunih.gov Oxygen uptake studies with 2-chloro-4-nitroaniline-induced cells of Rhodococcus sp. strain MB-P1 have demonstrated the involvement of an aniline dioxygenase in the subsequent step of degradation. plos.orgresearchgate.net

The elucidation of degradation pathways relies heavily on the identification of metabolic intermediates. In the degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1, resting cell studies led to the stoichiometric transformation of the parent compound to 4-amino-3-chlorophenol. plos.orgresearchgate.net This intermediate is then further transformed into 6-chlorohydroxyquinol. plos.orgnih.gov The formation of 6-chlorohydroxyquinol suggests a dioxygenation reaction that includes the deamination of the amino group from the benzene (B151609) ring. nih.gov

The degradation of aniline in aquatic environments has been shown to proceed through catechol, which is then metabolized via cis,cis-muconic acid and beta-ketoadipic acid, ultimately leading to mineralization. nih.gov For other halogenated anilines, such as 3,4-dichloroaniline and 3,4-difluoroaniline, degradation by Pseudomonas fluorescens 26-K has been found to produce hydroxylated intermediates like 3-chloro-4-hydroxyaniline and 3-fluoro-4-hydroxyaniline, respectively. nih.govresearchgate.net

Table 1: Key Metabolites in the Degradation of Halogenated Anilines

| Parent Compound | Degrading Organism | Key Metabolites Identified |

|---|---|---|

| 2-Chloro-4-nitroaniline | Rhodococcus sp. strain MB-P1 | 4-amino-3-chlorophenol, 6-chlorohydroxyquinol plos.orgresearchgate.net |

| Aniline | Pond water microorganisms | Catechol, cis,cis-muconic acid, beta-ketoadipic acid nih.gov |

| 3,4-Dichloroaniline | Pseudomonas fluorescens 26-K | 3-chloro-4-hydroxyaniline nih.govresearchgate.net |

Biodegradability Assessments of Halogenated Anilines in Aquatic and Terrestrial Environments

Halogenated anilines are recognized as persistent environmental pollutants. ekb.eg Their biodegradability in natural environments is influenced by several factors, including the number and position of halogen substituents, the presence of co-substrates, and the composition of the microbial community. ekb.egbesjournal.com Generally, the biodegradability of halogenated aromatic compounds decreases with an increasing degree of halogenation. researchgate.netresearchgate.net

In aquatic systems, the biodegradation of chlorinated anilines can be a slow process. besjournal.com Studies have shown that it is more difficult to biodegrade chlorinated anilines than chlorinated phenols in natural waters. besjournal.com The presence of other, more easily degradable compounds, such as aniline, can sometimes enhance the metabolic efficiency of microorganisms towards chlorinated anilines. besjournal.com Biodegradation is considered the most significant removal mechanism for aniline from pond water. nih.gov

In terrestrial environments, halogenated anilines can adsorb to soil organic matter, which can affect their bioavailability and degradation rates. ekb.eg Several bacterial strains capable of degrading halogenated anilines have been isolated from contaminated soils, including species of Pseudomonas, Acinetobacter, and Bacillus. ekb.egekb.eg For instance, Pseudomonas fluorescens 26-K has been shown to degrade 3,4-dichloroaniline and 3,4-difluoroaniline, with the degradation of the difluorinated compound being accompanied by intensive defluorination. nih.govresearchgate.net

Non-Biological Degradation Processes, including Photolysis

In addition to biodegradation, non-biological processes can contribute to the transformation of halogenated anilines in the environment. Photolysis, or the degradation of a compound by light, is a significant abiotic degradation pathway for many aromatic compounds in aquatic environments. researchgate.net

The photodegradation of aniline can be accelerated in the presence of freshwater algae, which can generate reactive oxygen species such as hydroxyl radicals and singlet oxygen. nih.gov For halogenated anilines, photolysis can proceed through dehalogenation. researchgate.net Studies on the photocatalytic degradation of aniline and chloroanilines in the presence of photocatalysts like TiO2 have shown that these compounds can be completely degraded, with the formation of intermediates such as phenol, 2-aminophenol, and hydroquinone. mdpi.com

Ecological Impact and Environmental Contamination Concerns Associated with Halogenated Anilines

The release of halogenated anilines into the environment is a cause for concern due to their potential toxicity, mutagenicity, and carcinogenicity. ekb.egnih.gov These compounds are used in the manufacturing of a wide range of products, including dyes, pesticides, and pharmaceuticals, leading to their potential release into industrial wastewater and subsequent environmental contamination. dntb.gov.uamdpi.comnih.gov

In aquatic ecosystems, chlorinated anilines are toxic to aquatic organisms and have a tendency to accumulate in these organisms. besjournal.com The presence of these compounds in water bodies can disrupt aquatic ecosystems. dntb.gov.ua The acidification of water can also affect the properties and bioavailability of aromatic amines, potentially altering their toxicity and persistence. mdpi.com Due to their persistence and potential for long-range transport, stringent regulation and management practices are necessary to prevent the release of these chemicals into water bodies. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 2-Chloro-4,6-difluoroaniline |

| 2-Chloro-4-nitroaniline |

| 2-isopropylaniline |

| 2,4-dimethylaniline |

| 3,4-dichloroaniline |

| 3,4-difluoroaniline |

| 3-chloro-4-hydroxyaniline |

| 3-fluoro-4-hydroxyaniline |

| 4-amino-3-chlorophenol |

| 6-chlorohydroxyquinol |

| Aniline |

| Benzoic acid |

| Beta-ketoadipic acid |

| Catechol |

| cis,cis-muconic acid |

| Glucose |

| Hydroquinone |

| Naphthalene |

| Peptone |

| Phenol |

| Ammonium sulfate |

Advanced Analytical Methodologies for 2 Chloro 4,6 Difluoroaniline and Its Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Quantification and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical tool for the analysis of 2-Chloro-4,6-difluoroaniline due to its exceptional sensitivity and selectivity. This hyphenated technique is particularly effective for identifying and quantifying the parent compound and its metabolites in complex matrices.

High-performance liquid chromatography (HPLC) facilitates the separation of the target analyte from other components in a sample. The separation is typically achieved on a reverse-phase column, such as a C18, where a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used. researchgate.netoup.com Gradient elution, where the proportion of the organic solvent is varied over time, is often employed to achieve optimal separation of compounds with differing polarities. oup.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly utilized ionization source for aniline (B41778) derivatives, typically operating in positive ion mode to generate protonated molecules [M+H]+. researchgate.net For enhanced sensitivity and specificity, tandem mass spectrometry (MS/MS) is frequently used. rsc.orgepa.gov In this mode, a specific precursor ion corresponding to the analyte is selected and fragmented, and the resulting product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for quantification at very low concentrations, which is essential for analyzing trace-level metabolites or genotoxic impurities. epa.gov